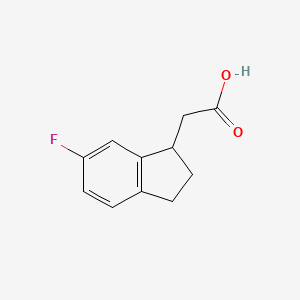

2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-4-3-7-1-2-8(5-11(13)14)10(7)6-9/h3-4,6,8H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUYQQXFPZPNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CC(=O)O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855738 | |

| Record name | (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188044-87-2 | |

| Record name | (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a compound of interest in contemporary chemical and pharmaceutical research. The following sections detail its fundamental characteristics, predicted properties, and robust analytical methodologies for its characterization, offering a critical resource for scientists engaged in its study and application.

Introduction and Molecular Overview

This compound belongs to the class of indane acetic acid derivatives. The presence of a fluorine atom on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for various research applications. A thorough understanding of its physicochemical profile is paramount for predicting its behavior in biological systems and for the development of analytical methods for its quantification and characterization.

Chemical Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, a combination of established supplier information and computational predictions has been employed to provide a comprehensive profile.

| Property | Value | Source |

| CAS Number | 1188044-87-2 | Vendor Information |

| Molecular Formula | C₁₁H₁₁FO₂ | Vendor Information |

| Molecular Weight | 194.20 g/mol | Vendor Information |

| Predicted Melting Point | 135-145 °C | Machine Learning Models |

| Predicted Boiling Point | 350-370 °C | Machine Learning Models |

| Predicted pKa (acidic) | 4.5 ± 0.2 | MarvinSketch |

| Predicted Aqueous Solubility | 0.5 - 1.5 g/L | Machine Learning Models |

| Predicted Solubility in Ethanol | Soluble | General Solubility Principles |

| Predicted Solubility in Methanol | Soluble | General Solubility Principles |

| Predicted Solubility in DMSO | Soluble | General Solubility Principles |

Experimental Protocols for Physicochemical Characterization

This section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and biological activity. Potentiometric titration is a reliable method for its determination.

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound. Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., methanol or ethanol) and then dilute with deionized water to a final volume of 50 mL to achieve a concentration of approximately 1 mM.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the analyte solution in a thermostated vessel at 25 °C and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), adding the titrant in small increments (e.g., 0.05 mL).

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acidic proton.[1][2][3]

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent, as recommended by the OECD.[4][5][6][7]

Workflow for Solubility Determination:

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of this compound to a flask containing the desired solvent (e.g., water, ethanol, methanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Characterization Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and quantifying the concentration of this compound. A reversed-phase method is generally suitable for this type of acidic compound.

Workflow for HPLC Method Development:

Caption: Workflow for HPLC method development.

Recommended HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: 30% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should provide good peak shape and resolution for the analysis of this compound and related impurities.[2][3][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete characterization.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 |

| CH (indenyl) | 3.5 - 3.9 |

| CH₂ (acetic acid) | 2.5 - 2.9 |

| CH₂ (indenyl) | 2.0 - 2.4 and 1.7 - 2.1 |

| COOH | 10.0 - 12.0 |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| Aromatic C-F | 160 - 165 (d, J ≈ 245 Hz) |

| Aromatic C | 110 - 145 |

| CH (indenyl) | 40 - 45 |

| CH₂ (acetic acid) | 35 - 40 |

| CH₂ (indenyl) | 25 - 35 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.[1][11][12][13][14][15][16][17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is essential for its identification and structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of this compound is expected to proceed through several characteristic pathways:

-

Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) is expected.

-

Loss of the acetic acid side chain: Fragmentation leading to the loss of the entire CH₂COOH group (59 Da) is also likely.

-

Fragmentation of the indane ring: Further fragmentation of the indane ring system can occur, leading to smaller characteristic ions.

-

Presence of the fluorine atom: The presence of a fluorine atom will be reflected in the mass of the fragments containing the aromatic ring.

Logical Relationship of MS Fragmentation:

Caption: Predicted major fragmentation pathways in EI-MS.[4][19][20][21]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, combining available data with robust computational predictions. The detailed experimental protocols offer a practical framework for researchers to characterize this molecule with a high degree of scientific rigor. A comprehensive grasp of these properties is essential for advancing research and development efforts involving this and related compounds.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. public.pensoft.net [public.pensoft.net]

- 4. scienceready.com.au [scienceready.com.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmtech.com [pharmtech.com]

- 8. gyanvihar.org [gyanvihar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CASPRE [caspre.ca]

- 13. researchgate.net [researchgate.net]

- 14. Visualizer loader [nmrdb.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. sciforum.net [sciforum.net]

- 17. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification | MDPI [mdpi.com]

- 18. whitman.edu [whitman.edu]

- 19. scielo.br [scielo.br]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the putative mechanisms of action for the novel compound, 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes evidence from structurally related indene acetic acid derivatives and analogous compounds to propose two primary, and potentially interrelated, biological activities: Peroxisome Proliferator-Activated Receptor (PPAR) agonism and Cyclooxygenase (COX) enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a strategic framework for the experimental validation of these proposed mechanisms. We will delve into the theoretical underpinnings of these pathways, present supporting data from analogous compounds, and provide detailed experimental protocols to facilitate further investigation.

Introduction and Molecular Profile

This compound is a fluorinated indene acetic acid derivative. Its structural features, particularly the indene core and the acetic acid side chain, are characteristic of molecules with significant biological activity. The indanylacetic acid scaffold has been identified as a "well-tunable PPAR agonist head group," and various derivatives have been explored for their therapeutic potential.[1] Furthermore, the structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role in modulating inflammatory pathways.

Table 1: Molecular Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1188044-87-2 |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 g/mol |

| Appearance | Solid |

Hypothesized Mechanism of Action I: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A compelling hypothesis for the mechanism of action of this compound is its function as a PPAR agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, inflammation, and insulin sensitivity.[2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.

Rationale for the PPAR Agonism Hypothesis

The primary evidence supporting this hypothesis stems from research on analogous compounds. Studies have shown that indanylacetic acid derivatives can act as potent pan-agonists for PPARα, PPARγ, and PPARδ.[1] For instance, a series of indene N-oxide derivatives were synthesized and demonstrated potent PPARγ agonistic activity, with the most active compound exhibiting an EC₅₀ value of 15 nM.[3] This strongly suggests that the indene scaffold is a privileged structure for PPAR binding and activation. Agonism of PPARs, particularly PPARγ and PPARα, is known to have anti-inflammatory effects, which aligns with the potential analgesic properties of this class of compounds.[4]

The PPAR Signaling Pathway

As ligand-activated transcription factors, PPARs form heterodimers with the retinoid X receptor (RXR).[2] Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Experimental Validation: PPAR Transactivation Assay

To empirically determine if this compound is a PPAR agonist, a cell-based transactivation assay is the gold standard.[5][6] This assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene.

HEK293T cells are transiently co-transfected with two plasmids:

-

An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or β/δ) fused to the DNA-binding domain (DBD) of the yeast GAL4 transcription factor.

-

A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase.

If the test compound binds to the PPAR LBD, the chimeric receptor activates the transcription of the luciferase gene. The resulting luminescence is proportional to the agonistic activity of the compound.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Seed cells into 96-well plates at a density of 3 x 10⁴ cells/well.

-

After 24 hours, co-transfect the cells with the PPAR-LBD-GAL4-DBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to create a dose-response curve (e.g., from 1 nM to 100 µM).

-

24 hours post-transfection, replace the medium with fresh medium containing the test compound or a known PPAR agonist as a positive control (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ).[5]

-

-

Luciferase Assay:

-

After 16-24 hours of incubation with the compound, lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration.

-

Calculate the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

-

Hypothesized Mechanism of Action II: Cyclooxygenase (COX) Inhibition

An alternative or complementary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. This hypothesis is primarily based on the observed analgesic activity of structurally similar compounds and the well-established mechanism of NSAIDs.

Rationale for the COX Inhibition Hypothesis

A study on the closely related compound, 6-fluoroindan-1-acetic acid, demonstrated its analgesic activity in an acetic acid-induced writhing test in mice.[3][7] This in vivo assay is a classic model for screening peripherally acting analgesics, a class of drugs dominated by NSAIDs that function by inhibiting COX enzymes.[8][9] The acetic acid injection induces the release of inflammatory mediators, including prostaglandins, which sensitize nociceptors.[10] Inhibition of prostaglandin synthesis by COX inhibitors reduces the writhing response. Furthermore, indole acetic acid derivatives, such as indomethacin, are well-known NSAIDs that inhibit COX enzymes.[11] It is plausible that this compound shares this property.

The Cyclooxygenase Pathway

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for all prostaglandins and thromboxanes.[1][5] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.[1][5]

Experimental Validation: In Vitro COX Inhibition Assay

To determine if this compound inhibits COX-1 and/or COX-2, a fluorometric or colorimetric inhibitor screening assay can be employed.[2][12][13][14] These assays measure the peroxidase activity of the COX enzyme.

The peroxidase component of COX, in the presence of heme, reduces PGG₂ to PGH₂. This reaction can be monitored using a probe that is oxidized in the process, leading to a fluorescent or colorimetric signal. An inhibitor of the cyclooxygenase activity will reduce the production of PGG₂, thereby decreasing the peroxidase-dependent signal.

-

Reagent Preparation:

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Prepare a solution of the substrate, arachidonic acid.

-

-

Assay Setup:

-

In a 96-well white opaque plate, add the test compound at various concentrations.

-

Include wells for an enzyme control (no inhibitor) and an inhibitor control (a known COX inhibitor, e.g., Celecoxib for COX-2).[2]

-

-

Enzyme Reaction:

-

Add the diluted COX enzyme (either COX-1 or COX-2) to the appropriate wells.

-

Add the reaction mix to all wells.

-

Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Table 2: Representative IC₅₀ Values for Known COX Inhibitors

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Indomethacin | 0.01 | 0.01 |

| Celecoxib | 15 | 0.004 |

| Ibuprofen | 13 | 344 |

| Aspirin | 166 | >1000 |

| Note: These are representative values and can vary depending on the assay conditions. |

Synergy and Crosstalk between PPAR and COX Pathways

The PPAR and COX pathways are not mutually exclusive and exhibit significant crosstalk. Some NSAIDs, for instance, are known to activate PPARs.[11] Conversely, PPARs can regulate the expression of COX-2. For example, in rat primary astrocytes, PPARγ activation enhances lipopolysaccharide-induced COX-2 expression, while PPARα activation suppresses it.[15] This interplay suggests that this compound could potentially modulate both pathways, leading to a complex and multifaceted pharmacological profile.

Conclusion and Future Directions

Based on the available evidence from structurally related compounds, this compound is hypothesized to exert its biological effects through two primary mechanisms: PPAR agonism and COX inhibition. The indanylacetic acid scaffold is a known pharmacophore for PPAR agonists, and the observed analgesic activity of a close analog strongly points towards COX inhibition.

The experimental protocols detailed in this guide provide a clear path for the validation of these hypotheses. Determining the EC₅₀ values for each PPAR isoform and the IC₅₀ values for COX-1 and COX-2 will be crucial in elucidating the primary mechanism of action and the selectivity profile of this compound. Further investigations into the downstream gene expression changes following PPAR activation and the in vivo efficacy in models of metabolic and inflammatory diseases will be essential next steps in characterizing the therapeutic potential of this compound.

References

- 1. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Synthesis and structure-activity relationship of novel indene N-oxide derivatives as potent peroxisome proliferator activated receptor gamma (PPARgamma) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. korambiotech.com [korambiotech.com]

- 14. interchim.fr [interchim.fr]

- 15. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fluorinated Indan Acetic Acids

The indan acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom into pharmacologically active molecules can significantly modulate their biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide focuses on the biological activity of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a compound of interest within this chemical class. While direct experimental data for this specific molecule is limited in publicly available literature, a comprehensive analysis of its structural analog, 6-fluoroindan-1-acetic acid, and other related indan acetic acid derivatives, provides a strong foundation for understanding its potential therapeutic effects. This document will synthesize the available evidence to build a technical profile of this compound class, focusing on its analgesic and anti-inflammatory properties, probable mechanism of action, and the experimental methodologies used for its evaluation.

Predicted Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The indan acetic acid core of this compound strongly suggests its role as a COX inhibitor.

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-2 over COX-1. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which arise from the inhibition of COX-1.[1][2] While the precise COX-1/COX-2 selectivity of this compound has not been reported, this is a critical parameter to be determined in its pharmacological profiling.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Caption: Inhibition of COX-1 and COX-2 by this compound.

Demonstrated Biological Activities of Structural Analogs

Analgesic Activity

The most direct evidence for the biological activity of a fluorinated indan acetic acid comes from a study on 6-fluoroindan-1-acetic acid .[3][4] Its analgesic potential was evaluated using the acetic acid-induced writhing test in mice, a standard model for assessing peripherally acting analgesics.[5]

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animal Model: Swiss albino mice are typically used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

-

Grouping: Mice are divided into control and test groups.

-

Drug Administration: The test compound (e.g., 6-fluoroindan-1-acetic acid) and a standard analgesic (e.g., indomethacin) are administered orally or intraperitoneally at specific doses. The control group receives the vehicle.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (typically 0.6-1% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100[5]

Results for 6-fluoroindan-1-acetic acid:

At a dose of 10 mg/kg body weight, 6-fluoroindan-1-acetic acid demonstrated a significant 62.9% inhibition of acetic acid-induced writhing in mice.[4] This level of analgesic activity is comparable to that of some established NSAIDs.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema Test

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Grouping and Drug Administration: Similar to the writhing test, animals are grouped and administered the test compound, a standard anti-inflammatory drug (e.g., phenylbutazone or indomethacin), or the vehicle.

-

Induction of Edema: A sub-plantar injection of a carrageenan solution (typically 1% w/v in saline) is administered into the right hind paw of the rats.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each time point.

Experimental Workflow for In Vivo Evaluation

Caption: Standard in vivo workflows for assessing analgesic and anti-inflammatory activities.

Quantitative Data Summary for Indan Acetic Acid Derivatives

The following table summarizes the available quantitative data for the biological activity of indan acetic acid derivatives. It is important to note that these are different analogs, and direct comparison should be made with caution.

| Compound | Assay | Species | Dose/Concentration | Activity | Reference |

| 6-Fluoroindan-1-acetic acid | Acetic Acid-Induced Writhing | Mouse | 10 mg/kg | 62.9% Inhibition | [4] |

| 6-Methoxyindan-1-acetic acid | Carrageenan-Induced Paw Edema | Rat | - | High anti-inflammatory activity | |

| 5,6-Dimethoxyindan-1-acetic acid | Carrageenan-Induced Paw Edema | Rat | - | High anti-inflammatory activity | |

| Indomethacin Amide Derivative (Compound 7) | Carrageenan-Induced Paw Edema | Rat | ED50 = 0.8 mg/kg | Potent anti-inflammatory activity | |

| Indomethacin Amide Derivative (Compound 19) | Carrageenan-Induced Paw Edema | Rat | ED50 = 1.5 mg/kg | Potent anti-inflammatory activity |

Synthetic Approach

The synthesis of fluorinated indan acetic acids generally involves a multi-step process starting from a readily available fluorinated aromatic compound. For instance, the synthesis of 6-fluoroindan-1-acetic acid and its 3-oxo derivative was achieved from 3-fluorobenzaldehyde in four and five steps, respectively.[3][4] A general synthetic scheme can be conceptualized as follows:

-

Formation of a Phenyl Glutaric Acid Intermediate: This often involves a condensation reaction of the starting fluorinated benzaldehyde with a suitable reagent to form a glutaric acid derivative.

-

Cyclization: The phenyl glutaric acid is then cyclized, typically under acidic conditions, to form the indanone ring system.

-

Introduction of the Acetic Acid Moiety: The acetic acid side chain is introduced onto the indanone core.

-

Reduction (optional): If the final product is an indan rather than an indanone, a reduction step is necessary to convert the ketone to a methylene group.

Structure-Activity Relationship (SAR) and Future Directions

The available data on indan acetic acid derivatives allows for some preliminary structure-activity relationship (SAR) insights:

-

The Indan Acetic Acid Scaffold: This core structure is essential for the observed analgesic and anti-inflammatory activities, likely by providing the correct orientation for binding to the COX active site.

-

Substitution on the Aromatic Ring: The presence of substituents like fluorine or methoxy groups on the benzene ring appears to be compatible with, and in some cases may enhance, the biological activity. The electron-withdrawing nature of the fluorine atom in this compound could influence its acidity and interaction with the target enzyme.

-

Carboxylic Acid Group: The carboxylic acid moiety is a common feature of many NSAIDs and is crucial for their interaction with the active site of COX enzymes.

Future research on this compound should focus on:

-

In vitro COX-1 and COX-2 Inhibition Assays: To determine the IC50 values and the COX-2 selectivity index, which is a critical determinant of its potential gastrointestinal safety profile.

-

In vivo Anti-inflammatory and Analgesic Studies: To establish a dose-response relationship and determine the ED50 values for its therapeutic effects.

-

Gastrointestinal Toxicity Studies: To assess its ulcerogenic potential compared to non-selective and COX-2 selective NSAIDs.

-

Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

Based on the robust evidence from its structural analogs, this compound is a promising candidate for further investigation as a novel analgesic and anti-inflammatory agent. Its indan acetic acid core strongly implicates cyclooxygenase inhibition as its primary mechanism of action. The significant analgesic activity observed for the closely related 6-fluoroindan-1-acetic acid provides a strong rationale for the continued preclinical evaluation of this compound class. A thorough investigation of its COX selectivity, in vivo efficacy, and safety profile will be crucial in determining its potential for clinical development.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Anti-inflammatory derivatives of indan-1-acetic acids with low gastric irritancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a compound with demonstrated analgesic properties. Drawing parallels with structurally similar non-steroidal anti-inflammatory drugs (NSAIDs), this document delineates a strategic approach for researchers and drug development professionals to investigate its mechanism of action. The primary focus is on the arachidonic acid cascade, with a detailed examination of Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and microsomal Prostaglandin E2 Synthase-1 (mPGES-1) as high-probability targets. This guide furnishes a robust framework for target validation, complete with detailed experimental protocols, the rationale behind methodological choices, and visual representations of key pathways and workflows to facilitate comprehension and replication.

Introduction: The Analgesic Promise of a Fluorinated Indene Acetic Acid Derivative

This compound, also known as 6-fluoroindan-1-acetic acid, has emerged as a molecule of interest due to its observed analgesic activity in preclinical studies.[1][2] Its chemical architecture, featuring an indenyl acetic acid core, bears a strong resemblance to established NSAIDs like indomethacin, suggesting a potential shared mechanism of action centered on the modulation of inflammatory pathways.[3][4][5] The incorporation of a fluorine atom is a notable feature, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates.[4][6][7]

This guide will navigate the logical progression from the compound's known analgesic effects to the identification and validation of its molecular targets. We will delve into the arachidonic acid pathway, the primary arena for NSAID activity, and present a compelling case for the investigation of COX-1, COX-2, and mPGES-1 as the principal therapeutic targets of this compound.

The Arachidonic Acid Pathway: A Prime Suspect for Target Interaction

The analgesic and anti-inflammatory effects of NSAIDs are predominantly mediated through the inhibition of the arachidonic acid cascade.[2][7] This complex signaling pathway is responsible for the synthesis of prostaglandins, potent lipid mediators that play a crucial role in pain, inflammation, and fever.[8] The key enzymes in this pathway, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a common precursor for various prostaglandins.[9]

Diagram of the Arachidonic Acid Pathway and Potential Targets

Caption: The Arachidonic Acid Pathway and potential inhibitory targets for the compound.

Primary Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastrointestinal mucosa and platelet aggregation.[10] Inhibition of COX-1 is associated with the common gastrointestinal side effects of non-selective NSAIDs.[2]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[10] Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[11] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.

Given that this compound has demonstrated analgesic properties comparable to the non-selective COX inhibitor indomethacin, it is highly probable that it interacts with one or both COX isoforms.[2] Determining the selectivity of the compound for COX-1 versus COX-2 is a critical step in understanding its therapeutic potential and side-effect profile.

Secondary Target: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Downstream of the COX enzymes, mPGES-1 is a terminal synthase that is also induced during inflammation and specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a key mediator of pain and fever.[1][6][12] Targeting mPGES-1 offers a more selective approach to reducing inflammatory PGE2 production without affecting the synthesis of other prostaglandins that have important physiological roles, potentially leading to a better safety profile than even COX-2 selective inhibitors.[3][13] The structural and functional relationship of indenyl acetic acid derivatives to the arachidonic acid cascade makes mPGES-1 a plausible secondary target for investigation.

Experimental Validation of Therapeutic Targets

A rigorous and systematic approach is essential to validate the interaction of this compound with its putative targets. The following section provides detailed, step-by-step protocols for in vitro assays designed to quantify the inhibitory activity of the compound against COX-1, COX-2, and mPGES-1.

Workflow for In Vitro Target Validation

The following diagram illustrates the general workflow for assessing the inhibitory potential of the test compound against the identified targets.

Experimental Workflow Diagram

Caption: A generalized workflow for the in vitro validation of potential therapeutic targets.

Detailed Protocol: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies for a fluorometric-based assay to determine the inhibitory activity of the test compound on purified ovine or human COX-1 and COX-2.[10]

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to PGH2, and the peroxidase component reduces PGH2 to PGG2. The probe in the assay kit reacts with the peroxidase to generate a fluorescent product, which can be quantified.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorometric probe sensitive to peroxidase activity)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

This compound (test compound)

-

Indomethacin (non-selective COX inhibitor control)

-

Celecoxib (COX-2 selective inhibitor control)

-

DMSO (solvent for compounds)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~535/587 nm)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the COX Assay Buffer, COX Probe, and COX Cofactor solutions according to the manufacturer's instructions.

-

Prepare a stock solution of arachidonic acid.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

-

Prepare stock solutions of indomethacin and celecoxib in DMSO for use as controls.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the following to each well:

-

COX Assay Buffer

-

COX Cofactor

-

COX Probe

-

-

Add the purified COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the serially diluted test compound or control inhibitors to the respective wells. For the 100% activity control, add an equivalent volume of DMSO.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time graph) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of DMSO control)] x 100

-

Plot the % Inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the COX-2 selectivity index: IC50 (COX-1) / IC50 (COX-2).

-

Causality Behind Experimental Choices:

-

Use of Purified Enzymes: Allows for the direct assessment of the compound's effect on the target enzyme without the confounding factors of a cellular environment.[10]

-

Fluorometric Detection: Provides a sensitive and continuous measurement of enzyme activity, enabling accurate determination of reaction rates.

-

Pre-incubation with Inhibitor: Allows the inhibitor to bind to the enzyme before the addition of the substrate, which is important for accurately determining the potency of time-dependent inhibitors.

-

Inclusion of Controls: Indomethacin and celecoxib serve as positive controls with known mechanisms of action, validating the assay's performance and providing a benchmark for the test compound's activity.

Detailed Protocol: In Vitro mPGES-1 Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based competition assay to measure the inhibition of mPGES-1.

Principle: The assay quantifies the amount of PGE2 produced by the enzymatic conversion of PGH2 by mPGES-1. The detection is based on a competitive immunoassay format using a PGE2-specific antibody and HTRF technology.

Materials:

-

Recombinant human mPGES-1

-

PGH2 (substrate)

-

Assay Buffer

-

PGE2 standard

-

Anti-PGE2 antibody labeled with a donor fluorophore (e.g., Europium cryptate)

-

PGE2 tracer labeled with an acceptor fluorophore (e.g., d2)

-

This compound (test compound)

-

Known mPGES-1 inhibitor (positive control)

-

DMSO (solvent for compounds)

-

384-well low-volume white microplate

-

HTRF-compatible microplate reader

Step-by-Step Methodology:

-

Reagent and Compound Preparation:

-

Prepare all assay reagents and the PGE2 standard curve according to the kit manufacturer's instructions.

-

Prepare a stock solution and serial dilutions of the test compound and positive control in DMSO.

-

-

Enzymatic Reaction:

-

In a suitable reaction vessel, pre-incubate the mPGES-1 enzyme with the serially diluted test compound or control inhibitor for a specified time (e.g., 15 minutes) at 4°C.

-

Initiate the reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a short duration (e.g., 1-2 minutes) at 4°C.

-

Stop the reaction by adding a stop solution (e.g., containing a reducing agent like SnCl2) that also stabilizes the PGE2 product.

-

-

HTRF Detection:

-

Transfer an aliquot of the stopped reaction mixture to a 384-well white microplate.

-

Add the anti-PGE2 antibody-donor and PGE2-acceptor tracer mixture to all wells.

-

Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours) to allow for the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.

-

Generate a PGE2 standard curve by plotting the HTRF ratio against the known concentrations of the PGE2 standards.

-

Determine the concentration of PGE2 produced in each sample well by interpolating from the standard curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the % Inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Causality Behind Experimental Choices:

-

HTRF Technology: Provides a highly sensitive, homogeneous (no-wash) assay format that is well-suited for high-throughput screening.

-

Competitive Immunoassay: Allows for the precise quantification of the enzymatic product (PGE2).

-

Short Reaction Time at Low Temperature: PGH2 is an unstable substrate, so performing the reaction at low temperature for a short duration is crucial to minimize its non-enzymatic degradation.

Data Presentation and Interpretation

All quantitative data from the inhibition assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | mPGES-1 IC50 (µM) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Indomethacin (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Celecoxib (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Known mPGES-1 Inhibitor (Control) | N/A | N/A | N/A | [Insert Value] |

N/A: Not Applicable

Interpretation of Results:

-

A low IC50 value indicates high potency.

-

A COX-2 selectivity index greater than 1 suggests selectivity for COX-2 over COX-1. A higher index indicates greater selectivity.

-

Comparison of the IC50 values for the test compound with those of the control compounds will provide context for its potency and selectivity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for elucidating the therapeutic targets of this compound. The provided protocols for in vitro inhibition assays against COX-1, COX-2, and mPGES-1 will enable researchers to quantitatively assess the compound's activity and selectivity. The results from these studies will be instrumental in guiding further preclinical development, including in vivo efficacy studies in relevant animal models of pain and inflammation, as well as pharmacokinetic and toxicology assessments. A thorough understanding of the compound's mechanism of action is paramount to realizing its full therapeutic potential and advancing it as a novel analgesic agent.

References

- 1. Scientific rationale for specific inhibition of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lornajane.net [lornajane.net]

- 3. medium.com [medium.com]

- 4. academicjournals.org [academicjournals.org]

- 5. youtube.com [youtube.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 11. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sketchviz.com [sketchviz.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid as a Potential Anti-Inflammatory Agent

This technical guide provides a comprehensive framework for the in vitro investigation of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. The methodologies detailed herein are designed to rigorously assess its potential as an anti-inflammatory agent, guiding researchers from initial screening to mechanistic studies.

Part 1: Introduction and Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[3] The indene scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities. Specifically, analogs such as (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid have demonstrated anti-inflammatory properties.[4]

The subject of this guide, this compound, is a structurally related compound. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, a systematic in vitro evaluation is warranted to determine its anti-inflammatory potential and elucidate its mechanism of action.

This guide proposes a tiered approach to the in vitro evaluation of this compound, beginning with broad, cost-effective screening assays and progressing to more specific, cell-based mechanistic studies.

Part 2: Proposed In Vitro Efficacy Screening Workflow

A logical and efficient screening cascade is essential for the characterization of a novel compound. The following workflow is proposed for this compound.

References

- 1. journalajrb.com [journalajrb.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS No. 1188044-87-2), a key intermediate in various research and development applications. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic dataset based on fundamental principles and spectral data from analogous structures. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed protocols, and the interpretation of the resulting data are explained to provide a self-validating system for the characterization of this and similar molecules.

Introduction and Molecular Structure Overview

This compound is a substituted indane derivative. The structural confirmation of such molecules is paramount in drug discovery and materials science to ensure purity, confirm identity, and understand chemical behavior. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this.

The molecule's structure consists of three key regions, each contributing distinct spectroscopic signatures:

-

A fluoro-substituted aromatic ring .

-

A saturated five-membered ring , forming the dihydroindene core.

-

An acetic acid side chain attached to a chiral center at the C1 position of the indane ring.

A thorough analysis requires a multi-technique approach to probe the molecule's connectivity, functional groups, and overall mass.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum gives information on the chemical environment, number, and connectivity of hydrogen atoms. The spectrum is predicted to be complex due to the molecule's asymmetry and resulting diastereotopic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H9 (COOH) | 10.0 - 12.0 | br s | - | 1H | Carboxylic acid proton |

| H4 | ~7.15 | d | ~8.0 | 1H | Aromatic proton |

| H5 | ~6.85 | dd | ~8.0, 2.5 | 1H | Aromatic proton |

| H7 | ~6.80 | dd | ~8.5, 5.5 | 1H | Aromatic proton |

| H1 | ~3.60 | m | - | 1H | Benzylic methine |

| H3a, H3b | ~2.90, ~2.80 | m | - | 2H | Benzylic methylene |

| H8a, H8b | ~2.65, ~2.50 | m | - | 2H | Methylene of acid side-chain |

| H2a, H2b | ~2.30, ~1.90 | m | - | 2H | Aliphatic methylene |

-

Expertise & Experience: The carboxylic acid proton (H9) is expected far downfield (>10 ppm) due to strong deshielding and hydrogen bonding; its signal is often broad and may not integrate perfectly.[1][2][3] The aromatic protons (H4, H5, H7) are deshielded by the ring current, with their splitting patterns dictated by ortho and meta couplings to each other and through-space coupling to the fluorine atom. The benzylic protons (H1, H3) are shifted downfield by the adjacent aromatic ring. The protons on C2, C3, and C8 are diastereotopic due to the chiral center at C1, leading to complex, overlapping multiplets ('m').

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and substitution.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Coupling Constant (J_CF, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C9 | ~178 | s | - | Carboxylic acid carbonyl | | C6 | ~162 | d | ~245 (¹J) | Aromatic C-F | | C7a | ~146 | d | ~7 (²J) | Aromatic quaternary | | C3a | ~138 | d | ~3 (³J) | Aromatic quaternary | | C7 | ~125 | d | ~8 (³J) | Aromatic CH | | C4 | ~115 | d | ~22 (²J) | Aromatic CH | | C5 | ~113 | d | ~21 (²J) | Aromatic CH | | C1 | ~42 | s | - | Benzylic CH | | C8 | ~40 | s | - | CH₂ of acid side-chain | | C3 | ~31 | s | - | Benzylic CH₂ | | C2 | ~30 | s | - | Aliphatic CH₂ |

-

Expertise & Experience: The carbonyl carbon (C9) is the most deshielded non-aromatic carbon.[4][5][6] The carbon directly bonded to fluorine (C6) will appear as a doublet with a large one-bond coupling constant (¹J_CF ≈ 245 Hz).[7] Other aromatic carbons will also show smaller couplings to fluorine over two or three bonds (²J_CF, ³J_CF). The aliphatic carbons of the five-membered ring and the side chain appear in the upfield region (30-45 ppm).[8][9][10]

Experimental Protocol: NMR Spectroscopy

-

Trustworthiness: This protocol ensures high-quality, reproducible data by standardizing sample preparation and instrument parameters.

-

Sample Preparation:

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice for its ability to dissolve many organic compounds and its relatively simple residual solvent signal.[13] If solubility is an issue, DMSO-d₆ can be used, though its viscosity and high boiling point can make sample recovery difficult.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Filter the solution through a small plug of cotton wool in a Pasteur pipette if any particulate matter is visible.[14]

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts. For ¹H NMR in CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.[9]

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum is dominated by absorptions from the carboxylic acid group and the aromatic ring.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | Aliphatic (CH, CH₂) |

| 1720 - 1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |

| ~1610, ~1500 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |

| 1250 - 1150 | Strong | C-F stretch | Aryl-Fluoride |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

-

Expertise & Experience: The most characteristic feature will be the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is indicative of the hydrogen-bonded dimer form of the carboxylic acid.[4][15][16] This broad absorption will partially overlap the sharper C-H stretching signals.[16] The carbonyl (C=O) stretch is expected to be very strong and sharp around 1710 cm⁻¹ for the dimer.[4][17] The presence of the C-F bond will give rise to a strong absorption in the fingerprint region.[18]

Experimental Protocol: FTIR-ATR Spectroscopy

-

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation and yields high-quality spectra for solid samples.[19]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[20] Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum of absorbance (or transmittance) versus wavenumber can be analyzed for the presence of the key functional groups listed in Table 3.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

-

Molecular Formula: C₁₁H₁₁FO₂

-

Exact Mass: 194.0743

-

Molecular Weight: 194.20

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z (charge/mass ratio) | Proposed Fragment | Notes |

|---|---|---|

| 194 | [M]⁺˙ | Molecular ion. Expected to be of moderate intensity. |

| 149 | [M - COOH]⁺ | Loss of the carboxyl radical. A common fragmentation for carboxylic acids.[21] |

| 135 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain via cleavage of the C1-C8 bond. This would likely be a prominent peak. |

| 133 | [C₉H₆F]⁺ | Fragment resulting from the indane ring after side chain loss and subsequent rearrangement. |

| 121 | [C₈H₉O₂]⁺ | Fragment from cleavage within the indane ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in compounds with a benzyl group, though may be less favored here. |

| 45 | [COOH]⁺ | Carboxyl fragment. |

-

Expertise & Experience: The molecular ion peak at m/z 194 should be observable. The most significant fragmentation pathway is often the loss of the entire side chain, leading to a stable benzylic cation. The loss of the carboxyl group (45 Da) is also a characteristic fragmentation of carboxylic acids.[21]

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Trustworthiness: For robust analysis of a carboxylic acid by GC-MS, derivatization is often necessary to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance.

-

Derivatization (Esterification):

-

Dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkyl chloroformate like ethyl chloroformate, which converts the acidic proton to a less polar group.[22][23]

-

Heat the mixture (e.g., at 60-80°C for 30 minutes) to ensure complete reaction.

-

-

GC-MS Instrument Setup:

-

Injector: Splitless mode, 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak, accounting for the mass added by the derivatizing group, to confirm the molecular weight and interpret the fragmentation pattern.

-

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of this compound is a systematic process where each analytical technique provides complementary information.

Caption: Integrated workflow for the structural confirmation of the target molecule.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 17. echemi.com [echemi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jascoinc.com [jascoinc.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: From Discovery to Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid, a synthetic small molecule that has emerged from the intensive search for novel modulators of metabolic and inflammatory pathways. Initially identified within a broader class of indanylacetic acid derivatives, this compound is a potent pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs). This guide will delve into the historical context of its discovery, detail its chemical synthesis, elucidate its mechanism of action through PPAR activation, and discuss its potential therapeutic applications in metabolic diseases. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the expanding field of PPAR modulation.

Introduction: The Rise of PPAR Agonists in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors.[1][2][3] Three distinct isotypes have been identified: PPARα, PPARγ, and PPARβ/δ.[1][4] These receptors play a pivotal role in the regulation of a myriad of physiological processes, most notably lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2][5]

-

PPARα , predominantly expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, is a key regulator of lipid metabolism. Its activation leads to a reduction in triglyceride levels.[1]

-

PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis. Its activation enhances insulin sensitivity and improves glucose metabolism.[1]

-

PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and energy expenditure.[1]

Given their central role in metabolic regulation, PPARs have become attractive therapeutic targets for a range of disorders, including dyslipidemia, type 2 diabetes, and the metabolic syndrome.[1][5] The discovery and development of synthetic ligands that can modulate the activity of these receptors have been a major focus of pharmaceutical research. Compounds that can simultaneously activate all three PPAR subtypes, known as PPAR pan-agonists, are of particular interest as they hold the potential to address multiple facets of the metabolic syndrome with a single molecule. It is within this context that this compound was developed.

Discovery and History: A Tale of Targeted Drug Design

The discovery of this compound is rooted in a targeted drug discovery program aimed at identifying novel, potent PPAR pan-agonists. Research spearheaded by scientists at Bayer HealthCare led to the identification of the indanylacetic acid scaffold as a promising "head group" for PPAR activation.

This line of investigation culminated in the filing of the international patent application WO2004063161 in 2004. This patent discloses a broad class of substituted indanylacetic acid derivatives and their use as modulators of PPARs. While the patent covers a vast chemical space, it lays the foundational work for the specific compound of interest.

Subsequent research, notably a 2007 publication in the Journal of Medicinal Chemistry by Joachim Rudolph and colleagues from Bayer, further elaborated on the structure-activity relationships (SAR) of this class of compounds.[1] This seminal paper described the synthesis and evaluation of numerous derivatives, establishing the indanylacetic acid moiety as a "well-tunable PPAR agonist head group." While this paper focused on derivatives with 4-thiazolyl-phenoxy tail groups, it solidified the importance of the core scaffold that includes this compound.

The specific CAS number for this compound is 1188044-87-2 . Today, it is commercially available from various chemical suppliers as a research chemical, facilitating further investigation into its biological effects.[6]

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, with the general strategy outlined in the patent literature and scientific publications. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on established chemical transformations for similar indane structures.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

-

Objective: To introduce a propionyl group to the fluorobenzene ring.

-

Procedure:

-

To a stirred solution of fluorobenzene in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (AlCl₃).

-

Slowly add propionyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)propan-1-one.

-

Step 2: Intramolecular Cyclization to form 6-Fluoro-1-indanone

-

Objective: To form the five-membered ring of the indanone core.

-

Procedure:

-

Treat 1-(4-fluorophenyl)propan-1-one with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to promote the intramolecular Friedel-Crafts acylation.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 6-fluoro-2,3-dihydro-1H-inden-1-one.

-

Step 3: Reformatsky or Wittig-Horner-Emmons Reaction

-

Objective: To introduce the acetic acid side chain.

-

Procedure (Reformatsky Reaction):

-

To a suspension of activated zinc dust in an anhydrous solvent (e.g., THF or diethyl ether), add a solution of ethyl bromoacetate and 6-fluoro-2,3-dihydro-1H-inden-1-one.

-

Heat the mixture to initiate the reaction.

-

After the reaction is complete, cool to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

-

Step 4: Dehydration and Reduction

-

Objective: To remove the hydroxyl group and form the indene intermediate, followed by reduction to the indane.

-

Procedure:

-

Treat the product from Step 3 with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) and heat under Dean-Stark conditions to effect dehydration, yielding ethyl 2-(6-fluoro-1H-inden-1-yl)acetate.

-

Hydrogenate the indene intermediate using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the double bond, affording ethyl 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetate.

-

Step 5: Saponification

-

Objective: To hydrolyze the ester to the final carboxylic acid.

-

Procedure:

-

Dissolve the ester from Step 4 in a mixture of ethanol and water.

-

Add a base, such as sodium hydroxide or lithium hydroxide, and stir at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as the final product.

-

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Mechanism of Action: A Pan-Agonist of PPARs

The primary biological activity of this compound is its function as a pan-agonist of the Peroxisome Proliferator-Activated Receptors. As a ligand, it binds to and activates all three PPAR isotypes: α, γ, and β/δ.

The PPAR Activation Pathway

The mechanism of action follows the canonical pathway for nuclear receptor activation:

-

Ligand Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of the PPARs located in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPAR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of a suite of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Visualization of the PPAR Signaling Pathway

Caption: PPAR signaling pathway activated by the agonist.

Potential Therapeutic Applications and Future Directions